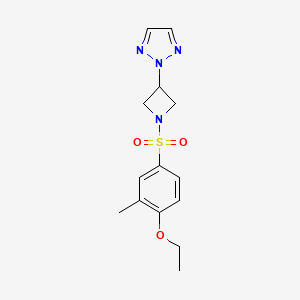

3-(4-Nitrophenyl)-5-phenylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions involving “3-(4-Nitrophenyl)-5-phenylphenol” would depend on its specific structure and the conditions under which the reactions are carried out. For example, nitrophenols can undergo reduction reactions to form aminophenols .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(4-Nitrophenyl)-5-phenylphenol” would depend on its specific structure. These properties could include things like melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Solvatochromism and Probes for Solvent Mixtures

Research on nitro-substituted phenolates, including compounds similar to 3-(4-Nitrophenyl)-5-phenylphenol, has been explored for their solvatochromic properties. These compounds show a reversal in solvatochromism and have been used as probes in binary solvent mixtures, demonstrating unique UV-visible spectroscopic behavior in response to changes in the polarity of the medium (Nandi et al., 2012).

Corrosion Inhibition

Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound similar in structure to 3-(4-Nitrophenyl)-5-phenylphenol, has been studied for its effectiveness as a corrosion inhibitor for copper alloys in chloride solutions. Its high inhibition performance is attributed to the formation of protective inhibiting deposits that mitigate corrosion (Nam et al., 2016).

Biodegradation and Environmental Decontamination

Ralstonia sp. SJ98, a microorganism capable of utilizing compounds like 3-methyl-4-nitrophenol (structurally related to 3-(4-Nitrophenyl)-5-phenylphenol), has been identified for its role in the biodegradation and environmental decontamination of certain nitrophenol compounds. This research is significant for understanding the microbial breakdown of nitrophenol derivatives (Bhushan et al., 2000).

HPLC Analysis in Biological and Environmental Samples

4-Nitrophenol, closely related to 3-(4-Nitrophenyl)-5-phenylphenol, has been used extensively as a model substrate in studies involving conjugative drug metabolism. The development of HPLC methods for its quantitation aids in understanding its metabolic profile in various samples, including environmental and biological matrices (Almási et al., 2006).

Magnetic Properties and Luminescence in Lanthanide Complexes

Lanthanide complexes using ligands similar to 3-(4-Nitrophenyl)-5-phenylphenol have been studied for their unique magnetic properties and luminescence. These complexes exhibit characteristics like magnetocaloric effects and slow magnetic relaxation, making them significant for research in materials science (Wu et al., 2019).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with other molecules or systems. This is often discussed in the context of biological activity, such as how a drug interacts with a biological target . Without more specific information, it’s difficult to provide a detailed mechanism of action for “3-(4-Nitrophenyl)-5-phenylphenol”.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

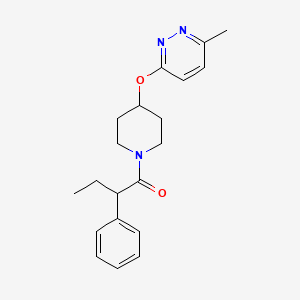

IUPAC Name |

3-(4-nitrophenyl)-5-phenylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c20-18-11-15(13-4-2-1-3-5-13)10-16(12-18)14-6-8-17(9-7-14)19(21)22/h1-12,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFCPDXEACHHIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)-5-phenylphenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2880547.png)

![4-[(3-Methoxyphenyl)amino]thiane-4-carboxylicacid](/img/structure/B2880548.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole](/img/structure/B2880554.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide](/img/structure/B2880556.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methoxybenzamide](/img/structure/B2880558.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2880564.png)

![3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880565.png)